molecular formula C9H11N3O3 B1456756 4-(4-Nitropyridin-3-yl)morpholine CAS No. 1779123-27-1

4-(4-Nitropyridin-3-yl)morpholine

Cat. No.: B1456756
CAS No.: 1779123-27-1
M. Wt: 209.2 g/mol
InChI Key: POBLYWGGUODRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitropyridin-3-yl)morpholine is a chemical compound characterized by a morpholine ring attached to a nitropyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitropyridin-3-yl)morpholine typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to yield 4-nitropyridine . The final step involves the nucleophilic substitution of 4-nitropyridine with morpholine under suitable conditions .

Industrial Production Methods

In industrial settings, continuous flow synthesis is often employed to minimize the accumulation of potentially explosive intermediates. This method allows for safer scale-up and more efficient production of 4-nitropyridine, which can then be converted to this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitropyridin-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Nitropyridin-3-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Nitropyridin-3-yl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitropyridin-3-yl)morpholine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(4-nitropyridin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-12(14)8-1-2-10-7-9(8)11-3-5-15-6-4-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBLYWGGUODRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitropyridin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Nitropyridin-3-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(4-Nitropyridin-3-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(4-Nitropyridin-3-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(4-Nitropyridin-3-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(4-Nitropyridin-3-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.